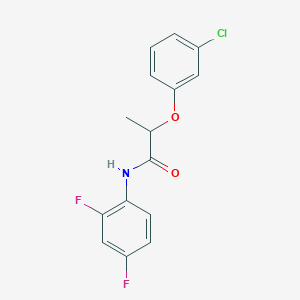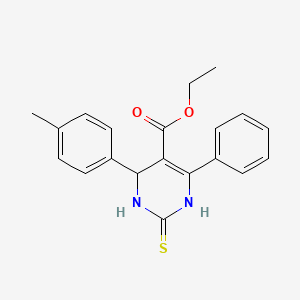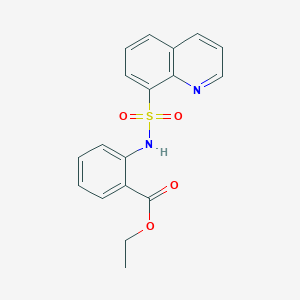
2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group and a difluorophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 3-chlorophenoxyacetyl chloride: The 3-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The 3-chlorophenoxyacetyl chloride is reacted with 2,4-difluoroaniline in the presence of a base such as triethylamine to form the desired amide, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenoxy and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Substituted phenoxy or phenyl derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of chlorophenoxy and difluorophenyl groups on biological systems.
Industrial Applications: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy and difluorophenyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(2,4-dichlorophenyl)propanamide
- 2-(3-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide
- 2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)butanamide
Uniqueness
2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide is unique due to the presence of both chlorophenoxy and difluorophenyl groups, which can impart specific chemical and biological properties. The difluorophenyl group, in particular, can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9(21-12-4-2-3-10(16)7-12)15(20)19-14-6-5-11(17)8-13(14)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMHALBMHOGJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3S,4R)-4-ethoxyoxolan-3-yl]amino]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B4027158.png)
![3-(4-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-6-METHOXY-1,3,5-TRIAZIN-2-YL)-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE](/img/structure/B4027162.png)
![1-{[1-(3-phenylpropyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B4027169.png)

![2-(4-fluorophenyl)-2-oxoethyl 2-[(2,5-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B4027175.png)

![2-(4-chloro-2-methylphenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B4027192.png)
![[3-bromo-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B4027194.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4027204.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B4027211.png)

![6-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4027220.png)

![N-(4-phenoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4027241.png)
